ETHYL (5Z)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL (5Z)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the ethyl ester: This step involves esterification reactions using ethanol and suitable catalysts.
Final condensation: The final step involves the condensation of the intermediate compounds to form the desired product under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL (5Z)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and organic electronic devices.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (5Z)-5-({4-[(4-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- **ETHYL (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (5Z)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of the fluorophenyl group, which can impart unique chemical and biological properties compared to its analogs.
Biological Activity
Ethyl (5Z)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, methoxy groups, and an ethyl ester. Its molecular formula is C_{23}H_{24FNO_3S with a molecular weight of approximately 413.51 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit antitumor properties by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, the compound may target:
- MEK/ERK Pathway : Inhibition of this pathway can lead to reduced cell proliferation in various cancer cell lines.
- Bcl-2 Family Proteins : Compounds that interact with Bcl-2 proteins can induce apoptosis in cancer cells.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that related compounds exhibit significant activity against various cancer cell lines. For instance, a study indicated that a similar thiophene derivative showed IC50 values in the low micromolar range against leukemia cells, suggesting potential for further development as an anticancer agent .
In Vitro Studies
- Cell Line Testing : The compound was tested against several cancer cell lines, including MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia). Results showed:
- Mechanistic Insights : Western blot analyses revealed downregulation of phospho-ERK1/2 levels, indicating effective pathway inhibition .
In Vivo Studies
In vivo studies using mouse xenograft models demonstrated dose-dependent tumor growth inhibition when treated with the compound at varying dosages. Effective treatment was observed at doses as low as 10 mg/kg .
Case Study 1: Acute Leukemia Treatment
A clinical trial involving a similar compound showed promising results in patients with acute leukemia. The study reported significant tumor reduction and manageable side effects, highlighting the therapeutic potential of thiophene derivatives in hematological malignancies .
Case Study 2: Solid Tumors
Another study focused on solid tumors indicated that the compound could enhance the efficacy of existing chemotherapy regimens when used in combination therapy. The synergistic effects were attributed to dual targeting of proliferative pathways .
Data Tables
Property | Value |
---|---|
Molecular Formula | C23H24FN3O3S |
Molecular Weight | 413.51 g/mol |
Antitumor Activity | IC50 (MV4-11): 0.3 µM |
IC50 (MOLM13): 1.2 µM | |
Effective Dose | ≥10 mg/kg in vivo |
Study Type | Findings |
---|---|
In Vitro | Significant cytotoxicity against leukemia cells |
In Vivo | Dose-dependent tumor growth inhibition |
Properties
IUPAC Name |
ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-22-12-4-18(2)5-13-22)16-19-8-14-23(15-9-19)34-17-20-6-10-21(29)11-7-20/h4-16,31H,3,17H2,1-2H3/b24-16-,30-27? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKYHLKINLGNKB-XHKDLHGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)SC1=NC4=CC=C(C=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/SC1=NC4=CC=C(C=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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